

comparative study of the crystal structures of different metal picrates

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Compound of Interest

Compound Name: *Ferrous picrate*

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A Comparative Guide to the Crystal Structures of Metal Picrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the crystal structures of various metal picrates. By presenting key crystallographic data in a structured format, alongside detailed experimental protocols, this document aims to facilitate a deeper understanding of the structural chemistry of these energetic materials. The influence of different metal cations on the crystal packing, coordination environments, and overall molecular architecture of the picrate salts is highlighted, providing a valuable resource for researchers in materials science, crystallography, and energetic materials development.

Comparative Crystallographic Data of Metal Picrates

The following table summarizes the key crystallographic parameters for a range of metal picrates. These compounds exhibit diverse crystal systems and coordination geometries, largely influenced by the size and charge of the metal cation, as well as the presence of water of hydration.

Meta l Picra te	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Sele cted Metal - Oxyg en Bond Leng ths (Å)
Lithiu m Picrat e Mono hydra te	Triclin ic	P-1	10.71 0(6)	7.186 (1)	7.112 (1)	65.89	71.90 (3)	84.45	2	Li- O(ph enolic) bridg ed
Sodiu m Picrat e Mono hydra te	Mono clinic	C2/m	13.07 4(6)	20.08 0(6)	3.690 (3)	90	90.67 (3)	90	4	-
Potas sium Picrat e (ortho rhombic)	Ortho rhombic	Ibca	13.31 6(3)	19.10 7(5)	7.138 (2)	90	90	90	8	-
Potas sium Picrat e	Mono clinic	P2 ₁ /m	4.168 1(2)	10.67 04(6)	10.23 81(6)	90	95.13 4(2)	90	2	-

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Rubidium Picrate	Mono clinic	P2 ₁ /c	10.60 4(1)	4.556 (3)	19.18 3(2)	90	101.4 1(1)	90	4	-
Cesium Picrate	Mono clinic	P2 ₁ /c	10.81 1(1)	4.701 1(4)	19.40 4(1)	90	101.4 1(1)	90	4	Cs-O distances range from 3.028 to 3.372 [1]
Magnesium Picrate Nonahydrate	Mono clinic	P2 ₁ /c	15.02 3(3)	6.718 (4)	26.51 6(2)	90	109.5 5(1)	90	4	Mg-O(water) distances range from 2.043 to 2.077 [2] [3]
Calcium Picrate Pentahydrate	Orthorhombic	Pmab	24.16 9(6)	10.29 2(7)	8.554 (2)	90	90	90	4	Ca is eight-coordinate [4]

Strontium Picrate Pentahydrate	Monoclinic	C2/c	24.515(6)	10.142(6)	17.932(4)	90	98.76(2)	90	8	Sr is eight-coordinate[3]
Barium Picrate Hexahydrate	Triclinic	P-1	15.120(5)	11.633(3)	6.766(3)	87.24	79.16(3)	84.88	2	Ba is ten-coordinate[3]

Data for some metal-oxygen bond lengths were not readily available in the searched literature.

Experimental Protocols

The synthesis and crystallographic analysis of metal picrates generally follow established procedures in inorganic and materials chemistry.

Synthesis of Metal Picrates

A common method for the synthesis of metal picrates involves the reaction of a metal carbonate or hydroxide with an aqueous solution of picric acid.[1][5]

- **Preparation of Reactants:** An aqueous solution of picric acid is prepared, typically with gentle heating to ensure complete dissolution. The corresponding metal carbonate or hydroxide is weighed and prepared as a solid or an aqueous slurry.
- **Reaction:** The metal carbonate or hydroxide is slowly added in stoichiometric amounts to the stirred picric acid solution. The reaction with carbonates is often accompanied by effervescence due to the evolution of carbon dioxide. The mixture is typically stirred and heated until a clear, colored solution is obtained.

- **Crystallization:** The resulting solution is filtered to remove any unreacted starting materials or impurities. The filtrate is then allowed to cool slowly to room temperature, or the solvent is slowly evaporated, to induce crystallization. For hydrated salts, crystallization is performed from aqueous solutions.
- **Isolation and Purification:** The formed crystals are collected by filtration, washed with a small amount of cold deionized water or a suitable solvent to remove any soluble impurities, and then dried. Recrystallization from an appropriate solvent can be performed to obtain high-purity single crystals suitable for X-ray diffraction studies.

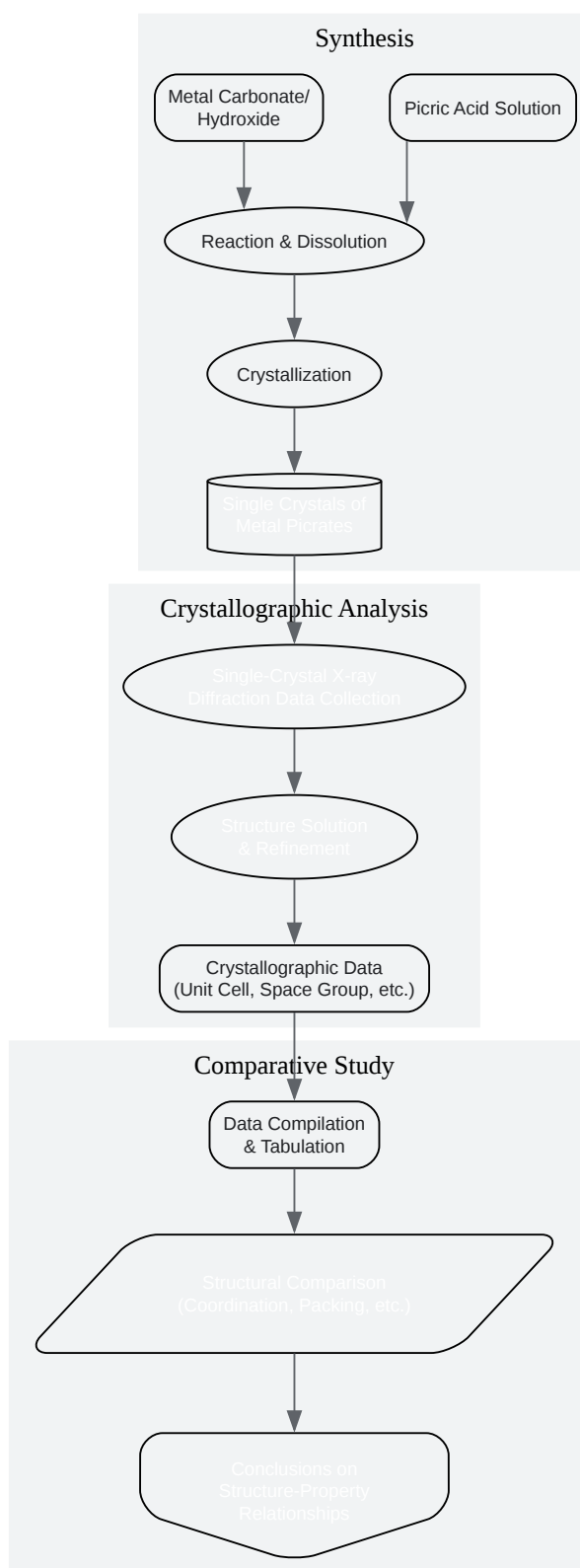
Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of metal picrates is carried out using single-crystal X-ray diffraction.

- **Crystal Mounting:** A suitable single crystal of the metal picrate is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature, often at room temperature or low temperatures to reduce thermal vibrations.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process refines the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Workflow for Comparative Crystallographic Study

The following diagram illustrates the general workflow for a comparative study of the crystal structures of different metal picrates.



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Workflow for the comparative study of metal picrate crystal structures.

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